2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes followed by the formation of the boronic ester . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the hydroboration process. The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acids and esters.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohols or hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted hydrocarbons, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic ester moiety .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki–Miyaura coupling but lacks the cyclopropyl group.
Cyclopropylboronic Acid: Contains the cyclopropyl group but does not have the dioxaborolane moiety.
Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane structure but lacks the chlorophenyl and cyclopropyl groups.
Uniqueness
2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorophenyl group, a cyclopropyl ring, and a dioxaborolane moiety. This unique structure imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C15H20BClO2 |
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Molecular Weight |
278.6 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3 |
InChI Key |
VRUOABSEWNCALW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl |
Origin of Product |
United States |
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